molecular formula C20H32O B1617682 1-(4-dodecylphenyl)ethanone CAS No. 6313-88-8

1-(4-dodecylphenyl)ethanone

Cat. No.: B1617682
CAS No.: 6313-88-8
M. Wt: 288.5 g/mol
InChI Key: BHNXFIZZDLESSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Reactants: Dodecylbenzene and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl₃).

    Solvent: Anhydrous dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactors: Continuous flow reactors.

    Catalyst Regeneration: Aluminum chloride is regenerated and reused.

    Purification: The product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: 4-dodecylbenzoic acid.

    Reduction: 1-(4-dodecylphenyl)ethanol.

    Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).

Scientific Research Applications

1-(4-dodecylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:

    Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.

    Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.

    Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.

Comparison with Similar Compounds

1-(4-dodecylphenyl)ethanone can be compared with other similar compounds such as:

    Ethanone, 1-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a dodecyl chain.

    Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyl group on the phenyl ring.

    Ethanone, 1-(4-bromophenyl)-: Contains a bromine atom on the phenyl ring.

Uniqueness: The presence of the long dodecyl chain in this compound imparts unique hydrophobic properties, making it suitable for applications in surfactants and hydrophobic coatings.

Properties

CAS No.

6313-88-8

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

1-(4-dodecylphenyl)ethanone

InChI

InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3

InChI Key

BHNXFIZZDLESSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C

6313-88-8

Origin of Product

United States

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